

Application Notes: Analysis of 13C6-3-lodo-L-Tyrosine using Mass Spectrometry

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Compound of Interest		
Compound Name:	H-Tyr(3-I)-OH-13C6	
Cat. No.:	B15556811	Get Quote

Introduction

Stable isotope-labeled compounds are essential internal standards for quantitative mass spectrometry assays, offering a high degree of accuracy and precision. 13C6-3-iodo-L-tyrosine is a heavy-labeled analog of 3-iodo-L-tyrosine, a key metabolite and a marker for post-translational modifications. Understanding its fragmentation pattern is crucial for developing robust analytical methods for its detection and quantification in complex biological matrices. These application notes provide a detailed protocol for the analysis of **H-Tyr(3-I)-OH-13C6** and a thorough characterization of its mass spectrometric fragmentation pattern. This information is particularly valuable for researchers in proteomics, metabolomics, and drug development.

Predicted Fragmentation Pattern

The fragmentation of 13C6-3-iodo-L-tyrosine is expected to follow characteristic pathways for amino acids, primarily involving the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH₂). The presence of the iodine atom and the 13C6-labeled phenyl ring will result in a unique mass shift for the precursor and fragment ions, allowing for clear differentiation from the unlabeled endogenous counterpart.

The primary fragmentation is anticipated to be the loss of the carboxyl group, leading to the formation of a stable immonium ion. Subsequent fragmentation may involve the loss of the iodine atom or other rearrangements.



Experimental Protocol

This protocol outlines the steps for analyzing 13C6-3-iodo-L-tyrosine using a standard high-resolution mass spectrometer coupled with liquid chromatography.

- 1. Materials and Reagents
- 13C6-3-lodo-L-Tyrosine standard
- HPLC-grade water with 0.1% formic acid (Solvent A)
- HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)
- A C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 μm)
- · Eppendorf tubes and autosampler vials
- 2. Sample Preparation
- Prepare a 1 mg/mL stock solution of 13C6-3-lodo-L-Tyrosine in Solvent A.
- Perform serial dilutions to create working solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Transfer the working solutions to autosampler vials for LC-MS analysis.
- 3. LC-MS/MS Method
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
 - Gradient:
 - 0-1 min: 5% B



■ 1-5 min: 5% to 95% B

■ 5-7 min: 95% B

■ 7-7.1 min: 95% to 5% B

■ 7.1-10 min: 5% B

• Mass Spectrometry (MS) Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Collision Gas: Argon

MS1 Scan Range: m/z 100-500

 MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 20-40 eV.

4. Data Analysis

- Identify the precursor ion for 13C6-3-Iodo-L-Tyrosine ([M+H]+).
- Analyze the MS/MS spectrum to identify the major product ions.
- Determine the mass accuracy of the precursor and fragment ions.
- Use the data to create a quantitative method by selecting the most intense and specific transitions.

Data Presentation

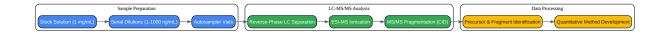


The expected masses for the precursor and major fragment ions of 13C6-3-iodo-L-tyrosine are summarized in the table below. This data is crucial for setting up selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) experiments.

Ion	Formula	Theoretical m/z	Description
Precursor Ion [M+H]+	С9Н10ІNО3	314.0040	Protonated 13C6-3-iodo-L-tyrosine
Product Ion 1	C ₈ H ₉ IN	267.9934	Loss of COOH2
Product Ion 2	C ₉ H ₈ O ₂	151.0757	Loss of I and NH₃
Product Ion 3	С7Н7	97.0808	Toluene-13C6 fragment from side chain cleavage

Visualizations

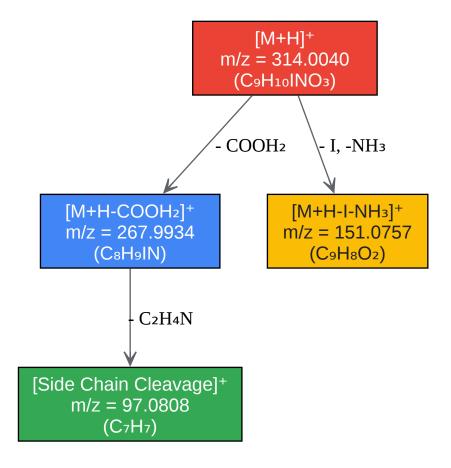
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for 13C6-3-iodo-L-tyrosine.



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Caption: Experimental workflow for the analysis of 13C6-3-iodo-L-tyrosine.





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Caption: Proposed fragmentation pathway of 13C6-3-iodo-L-tyrosine.

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